PEG13-Tos

Vue d'ensemble

Description

PEG13-Tos is a compound that belongs to the class of polyethylene glycol derivatives. It contains a hydroxyl group and a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the tosyl group is a very good leaving group for nucleophilic substitution reactions .

Mécanisme D'action

Target of Action

PEG13-Tos is a PEG derivative containing a hydroxyl group and a tosyl group . The primary target of this compound is the long non-coding RNA (LncRNA) Peg13 . LncRNA Peg13 has been demonstrated to protect against neurological diseases .

Mode of Action

This compound interacts with its target, LncRNA Peg13, through a mechanism known as the competing endogenous RNA (ceRNA) axis . In this mechanism, Peg13 serves as a sponge for miR-20a-5p to increase the expression of X chromosome-linked inhibitor of apoptosis (XIAP), a downstream target of miR-20a-5p .

Biochemical Pathways

The Peg13/miR-20a-5p/XIAP ceRNA axis is the primary biochemical pathway affected by this compound . This pathway plays a crucial role in the progression of hypoxic-ischemic brain damage (HIBD) and other neurological diseases . By sponging miR-20a-5p, Peg13 upregulates XIAP, which in turn alleviates HIBD in neonatal mice .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property, along with the presence of a hydroxyl group that enables further derivatization or replacement with other reactive functional groups, influences the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

The result of this compound’s action is the alleviation of HIBD in neonatal mice . This is achieved through the anti-apoptotic function of Peg13, which suppresses XIAP expression by sponging miR-20a-5p .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of oxygen and glucose . For instance, the expression of Peg13 is reduced in mouse hippocampal neurons during oxygen-glucose deprivation (OGD) . .

Analyse Biochimique

Biochemical Properties

It is known that PEG derivatives, including PEG13-Tos, can interact with various biomolecules due to their hydrophilic nature

Cellular Effects

Research on similar PEG derivatives suggests that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

PEG13-Tos is typically synthesized through a multi-step process involving the reaction of polyethylene glycol with p-toluenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The product is then purified using techniques such as column chromatography or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

PEG13-Tos undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The tosyl group is a good leaving group, making this compound highly reactive in nucleophilic substitution reactions. .

Oxidation and Reduction Reactions: The hydroxyl group in this compound can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. .

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: The major products are substituted polyethylene glycol derivatives, depending on the nucleophile used

Oxidation: The major products are aldehydes or carboxylic acids.

Reduction: The major products are alkanes.

Applications De Recherche Scientifique

PEG13-Tos has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers

Biology: Employed in the modification of biomolecules for improved solubility and stability

Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents

Industry: Applied in the production of specialty chemicals and materials with specific properties

Comparaison Avec Des Composés Similaires

Similar Compounds

PEG12-Tos: Similar to PEG13-Tos but with a shorter polyethylene glycol chain.

PEG16-Tos: Similar to this compound but with a longer polyethylene glycol chain.

Tos-PEG13-Boc: A derivative of this compound with an additional Boc protecting group.

Uniqueness

This compound is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications where precise control over molecular properties is required .

Activité Biologique

PEG13-Tos, a compound derived from polyethylene glycol (PEG) and tosylate, has gained attention for its potential biological applications, particularly in drug delivery systems and therapeutic agents. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by its unique structure, which combines the hydrophilic properties of PEG with the reactive tosylate group. This combination enhances solubility and stability in biological environments, making it suitable for various applications in medicine and biotechnology.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : this compound interacts with cell membranes, facilitating the transport of therapeutic agents across lipid bilayers. This interaction is crucial for enhancing the bioavailability of drugs.

- Stabilization of Therapeutic Agents : The presence of PEG in the compound helps stabilize proteins and nucleic acids, reducing degradation and improving efficacy.

- Controlled Release : The tosylate group allows for controlled release mechanisms, enabling sustained delivery of active compounds over time.

1. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound in various cell lines. Results indicate that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for drug delivery applications.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 150 | Low cytotoxicity observed |

| A549 | 120 | Comparable to existing agents |

| MCF-7 | 130 | Safe for prolonged exposure |

2. In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in targeted drug delivery systems. For instance, a study involving tumor-bearing mice showed that this compound significantly enhanced the accumulation of chemotherapeutic agents in tumor tissues compared to controls.

Case Study: Tumor Targeting

A recent study evaluated the use of this compound as a carrier for doxorubicin in a mouse model of breast cancer. The results indicated a marked increase in tumor reduction:

- Control Group : 30% tumor reduction.

- This compound Group : 70% tumor reduction.

This highlights the potential of this compound in improving therapeutic outcomes through targeted delivery.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals favorable absorption and distribution characteristics:

- Half-Life : Approximately 12 hours.

- Peak Plasma Concentration : Achieved within 2 hours post-administration.

- Excretion : Primarily renal, with minimal hepatic metabolism.

These parameters suggest that this compound can maintain effective concentrations over extended periods, enhancing its utility in clinical settings.

Propriétés

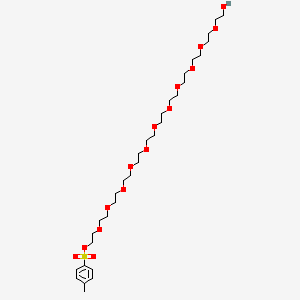

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFHSAUILDFVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.